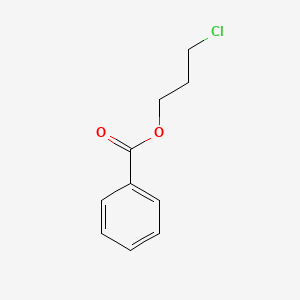

3-Chloropropyl benzoate

Description

The exact mass of the compound 3-Chloropropyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloropropyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropropyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKCREURICWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288001 | |

| Record name | 3-chloropropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-95-0 | |

| Record name | 942-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Chloropropyl Benzoate (CAS 942-95-0)

Part 1: Executive Technical Summary

3-Chloropropyl benzoate (3-CPB) is a specialized ester intermediate defined by its dual-reactivity profile. Unlike simple alkyl benzoates used as plasticizers, 3-CPB serves as a critical bifunctional linker in medicinal chemistry. It effectively "masks" a 3-hydroxypropyl chain with a lipophilic benzoate cap while presenting a reactive alkyl chloride for nucleophilic substitution.

This guide moves beyond basic property listing to analyze 3-CPB’s role as a scaffold in the synthesis of indoline-based pharmaceuticals (e.g., Silodosin) and its utility in fragment-based drug discovery (FBDD) for modulating lipophilicity.

Part 2: Physicochemical Profile

The following data aggregates experimental values relevant to process scaling and handling.

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₁ClO₂ | |

| Molecular Weight | 198.65 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscosity increases significantly < 10°C |

| Density | 1.156 g/cm³ | Denser than water; facilitates phase separation in aqueous workups |

| Boiling Point | 287.5°C (760 mmHg) | High boiling point requires high-vac distillation for purification |

| Refractive Index | Useful for quick purity checks inline | |

| Solubility | DMSO, DCM, EtOAc, Chloroform | Immiscible in water; hydrolyzes slowly in basic aqueous media |

Part 3: Synthetic Architecture & Process Chemistry

While 3-CPB can be synthesized via benzoyl chloride, the Direct Alkylation Method (using 1-bromo-3-chloropropane) is preferred in Process Chemistry due to atom economy and the avoidance of corrosive acyl chlorides.

Optimized Synthesis Protocol (Scale: 1.5 mol)

Reference Basis: Process adapted from indoline intermediate synthesis (WO2012131710).

Reagents:

-

Benzoic Acid (1.0 eq)

-

1-Bromo-3-chloropropane (1.2 eq) [Selectivity Driver: Br is a better leaving group than Cl]

-

Triethylamine (TEA) (1.5 eq)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (for faster kinetics)

Step-by-Step Methodology:

-

Slurry Formation: Charge Benzoic acid (186 g) and EtOAc (200 mL) into a reactor. Cool to 10°C.

-

Reagent Addition: Add 1-Bromo-3-chloropropane (200 g) slowly.

-

Base Catalysis: Add TEA (256 g) dropwise, maintaining internal temperature < 20°C to prevent polymerization or uncontrolled exotherms.

-

Reaction: Heat to 40°C and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

-

Checkpoint: Disappearance of Benzoic acid peak.

-

-

Workup: Dilute with water (800 mL). Separate the organic layer.

-

Purification: Wash organic layer with 5% NaHCO₃ (removes unreacted acid) and brine. Concentrate under reduced pressure.

-

Yield Expectation: ~90-95% crude oil.

-

Purity: Usually sufficient for downstream alkylation without distillation.

-

Structural Validation (Predictive NMR)

To validate the product without a reference standard, look for this specific ¹H-NMR (CDCl₃, 400 MHz) signature:

-

δ 8.05 (d, 2H): Ortho-protons of benzoate (Deshielded by carbonyl).

-

δ 7.4-7.6 (m, 3H): Meta/Para-protons.

-

δ 4.45 (t, 2H): -CH₂-O- (Deshielded by ester oxygen).

-

δ 3.70 (t, 2H): -CH₂-Cl (Diagnostic triplet for the chloride tail).

-

δ 2.25 (quint, 2H): Central -CH₂- (Coupled to both adjacent methylenes).

Part 4: Reactivity Matrix & Application Vectors

The "Masked Linker" Strategy

3-CPB is valuable because it allows the attachment of a 3-carbon propyl chain to a nucleophile (amine, thiol, phenol) while the alcohol end remains protected as a benzoate.

Mechanism:

-

Nucleophilic Attack: The target molecule (e.g., an amine) attacks the carbon bearing the chlorine (Sn2 reaction). The benzoate remains stable.

-

Deprotection (Optional): If the free alcohol is needed, the benzoate is hydrolyzed (NaOH/MeOH) to reveal the -OH group.

Case Study: Silodosin Intermediate Synthesis

In the synthesis of Silodosin (an α1-adrenoceptor antagonist), 3-CPB is used to alkylate an indoline scaffold. This demonstrates its utility in constructing complex heterocyclic drugs.

Visualizing the Pathway:

Divergent Reactivity Logic

Researchers must be aware of the competition between hydrolysis and substitution.

Part 5: Handling & Safety Protocols

GHS Classification: Warning (Irritant)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Operational Guidelines:

-

Moisture Control: Store under inert gas (Nitrogen/Argon). While the ester is relatively stable, the alkyl chloride moiety can degrade over long periods if exposed to moisture and heat (releasing HCl).

-

Quenching: When performing the alkylation (Sn2), ensure all 3-CPB is consumed. Unreacted alkyl chlorides are potential genotoxic impurities (PGIs) in pharmaceutical workflows and must be purged or quantified.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70669, 3-Chloropropyl benzoate. Retrieved from [Link]

- World Intellectual Property Organization (2012).Patent WO2012131710A2: Novel process for the synthesis of indoline derivatives. (Describes the scalable synthesis of 3-CPB and its reaction with indoline).

-

Lin, C. H., & Lane, H. Y. (2023). Sodium benzoate: A novel multi-target pharmaceutical approach.[2] (Contextualizing benzoate derivatives in neuroscience). Schizophrenia Research. Retrieved from [Link]

Sources

3-Chloropropyl benzoate molecular formula and weight

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Chloropropyl benzoate (CAS: 942-95-0) is a bifunctional organic intermediate characterized by a benzoate ester motif tethered to a reactive alkyl chloride via a propyl chain. In medicinal chemistry, it serves as a critical electrophilic building block, most notably in the synthesis of Silodosin (a selective

This guide details the physicochemical properties, validated synthetic protocols, and application logic for 3-chloropropyl benzoate in drug development.

Physicochemical Identity

The following data establishes the baseline identity for analytical verification.

| Property | Value / Description |

| IUPAC Name | 3-Chloropropyl benzoate |

| Common Synonyms | Benzoic acid 3-chloropropyl ester; 1-Chloro-3-benzoyloxypropane |

| CAS Number | 942-95-0 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Liquid at standard temperature and pressure (STP) |

| Solubility | Soluble in organic solvents (EtOAc, DCM, DMSO); Insoluble in water |

| Reactive Moiety | Primary Alkyl Chloride ( |

| Leaving Group | Chloride ( |

Synthetic Methodologies

Two primary routes exist for the synthesis of 3-chloropropyl benzoate. The choice of method depends on scale and reagent availability.

Method A: Nucleophilic Substitution (Scale-Up Preferred)

This method, cited in process patents for Silodosin intermediates, utilizes benzoic acid and a dihaloalkane. It avoids the use of moisture-sensitive acid chlorides.

-

Reaction Type:

Alkylation -

Catalyst/Base: Triethylamine (TEA)

-

Solvent: Ethyl Acetate (EtOAc)[2]

Protocol:

-

Charge: To a reactor, add Benzoic acid (1.0 eq) and Ethyl Acetate (approx. 5-10 volumes).

-

Addition: Add 1-Bromo-3-chloropropane (1.2 eq). Note: The bromo- group is the better leaving group, ensuring selective alkylation at the bromine site, leaving the chlorine intact.

-

Basification: Slowly add Triethylamine (1.5 eq) at 10°C to control exotherm.

-

Reaction: Heat to 40–50°C and stir for 12 hours. Monitor by TLC or HPLC for consumption of benzoic acid.

-

Workup: Dilute with water. Separate the organic layer.[2] Wash with aqueous bicarbonate (to remove unreacted acid) and brine.

-

Isolation: Concentrate the organic layer under reduced pressure to yield the crude oil. Distillation is optional for high purity.

Method B: Acylation (Laboratory Scale)

Standard esterification using benzoyl chloride. Faster but requires anhydrous conditions.

-

Reaction Type: Nucleophilic Acyl Substitution

-

Precursors: Benzoyl Chloride + 3-Chloropropanol

-

Base: Pyridine or TEA

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Dissolve 3-chloropropanol (1.0 eq) and TEA (1.1 eq) in dry DCM at 0°C.

-

Dropwise add Benzoyl chloride (1.0 eq).

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench with dilute HCl (to remove amine), wash with bicarbonate, dry over

, and concentrate.

Visualization: Synthetic Workflow (Method A)

Figure 1: Process flow for the synthesis of 3-chloropropyl benzoate via alkylation of benzoic acid.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected. The key is distinguishing the propyl chain protons.

¹H NMR (CDCl₃, 400 MHz) Expectations:

-

Aromatic Region (7.4 – 8.1 ppm): Three sets of multiplets corresponding to the benzoyl group (2 ortho, 1 para, 2 meta protons).

-

-Ester Methylene (4.4 – 4.5 ppm): Triplet (

-

-Chloro Methylene (3.6 – 3.7 ppm): Triplet (

-

-Central Methylene (2.2 – 2.3 ppm): Quintet (

Mass Spectrometry (EI/ESI):

-

Molecular Ion:

(and -

Fragmentation: Loss of the benzoyl group typically yields a cation at

105 (

Application in Drug Development

3-Chloropropyl benzoate is primarily utilized as an electrophilic linker . The benzoate group acts as a lipophilic anchor or a "masked" alcohol (if hydrolysis is intended later), while the alkyl chloride undergoes nucleophilic attack by amines or phenols.

Case Study: Silodosin Intermediate Synthesis

In the synthesis of Silodosin, 3-chloropropyl benzoate is condensed with an indoline derivative.[1][4]

-

Mechanism: The nitrogen of the indoline attacks the carbon bearing the chlorine (C-3 of the propyl chain).

-

Leaving Group: Chloride leaves as a salt (e.g., TEA·HCl).

-

Significance: This step installs the propyl backbone connecting the indoline core to the benzoate tail.

Visualization: Medicinal Chemistry Application

Figure 2: Reaction logic showing the utilization of 3-chloropropyl benzoate as a linker in the synthesis of N-alkylated indoline pharmacophores.

Safety and Handling (GHS Standards)

While valuable, this compound is a halo-alkyl ester and must be handled with standard organic safety protocols.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors during heating.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243666, 3-Chloropropyl benzoate. Retrieved from [Link]

- World Intellectual Property Organization (2012).WO2012131710A2 - Novel process for the synthesis of indoline derivatives. (Describes the specific alkylation protocol from Benzoic Acid).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. WO2012147107A2 - Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition - Google Patents [patents.google.com]

3-Chloropropyl Benzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth exploration of 3-chloropropyl benzoate, a pivotal chemical intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physical and chemical properties, synthesis protocols, reactivity, and analytical characterization. Furthermore, it delves into its practical applications, particularly within the pharmaceutical landscape, providing a holistic understanding of its scientific and commercial significance.

Introduction: The Versatility of a Bifunctional Building Block

3-Chloropropyl benzoate is a benzoate ester distinguished by its bifunctional nature. It incorporates a stable benzoate moiety and a reactive chloropropyl group within its structure. This unique combination makes it a highly versatile building block in the synthesis of complex organic molecules. The chloropropyl chain offers a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups, while the benzoate portion can act as a protecting group or be an integral part of the final molecular architecture. This adaptability is particularly valuable in the multi-step synthesis of pharmaceuticals and other biologically active compounds, where precise molecular modification is paramount.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of 3-chloropropyl benzoate is fundamental to its effective handling, storage, and deployment in synthetic strategies. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| CAS Number | 942-95-0 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 287.5 °C at 760 mmHg | |

| Density | 1.156 g/cm³ | |

| Refractive Index | 1.519 | |

| Solubility | Water: 0.34 g/L at 25 °C. Soluble in common organic solvents such as ethanol, ether, and acetone. | [3] |

| Flash Point | >110 °C |

The compound's high boiling point and flash point indicate low volatility, allowing for safe handling at ambient temperatures with standard laboratory precautions. Its limited aqueous solubility and good solubility in organic solvents are critical considerations for reaction setup and workup procedures, particularly in extraction and purification steps.

Synthesis and Reactivity: The Chemistry of Transformation

Synthesis: Fischer-Speier Esterification

The most common and efficient method for the synthesis of 3-chloropropyl benzoate is the Fischer-Speier esterification of benzoic acid with 3-chloro-1-propanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.

Sources

3-Chloropropyl benzoate preparation from benzoyl chloride

An In-depth Technical Guide to the Synthesis of 3-Chloropropyl Benzoate from Benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloropropyl benzoate, a valuable intermediate in pharmaceutical and chemical synthesis. The primary focus is on the esterification reaction between benzoyl chloride and 3-chloro-1-propanol. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety and handling procedures, and discusses methods for purification and characterization. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind procedural choices to ensure reproducibility and methodological robustness.

Introduction and Strategic Importance

3-Chloropropyl benzoate serves as a key building block in the synthesis of more complex molecules, notably in the pharmaceutical industry. For instance, it is a precursor in the synthesis of certain indoline derivatives used in drug development.[1][2] The molecule combines a stable benzoate ester with a reactive chloropropyl chain, making it a versatile bifunctional intermediate.

The most direct and efficient route to 3-chloropropyl benzoate is the nucleophilic acyl substitution reaction between the highly reactive benzoyl chloride and 3-chloro-1-propanol. This guide presents a validated methodology for this synthesis, focusing on achieving high yield and purity through careful control of reaction conditions and a systematic work-up procedure.

Reaction Principle and Mechanism

The formation of 3-chloropropyl benzoate from benzoyl chloride and 3-chloro-1-propanol is a classic example of esterification via nucleophilic acyl substitution. The hydroxyl group of 3-chloro-1-propanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Overall Reaction:

C₆H₅COCl (Benzoyl chloride) + HO(CH₂)₃Cl (3-Chloro-1-propanol) → C₆H₅COO(CH₂)₃Cl (3-Chloropropyl benzoate) + HCl

A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. It serves two primary functions:

-

HCl Scavenger: It neutralizes the hydrochloric acid byproduct, preventing it from protonating the alcohol, which would deactivate it as a nucleophile.

-

Equilibrium Shift: By consuming a product (HCl), the base drives the reaction equilibrium towards the formation of the ester, ensuring a high conversion rate.

The reaction proceeds through a tetrahedral intermediate, as illustrated in the mechanistic diagram below.

Caption: Reaction mechanism for base-mediated esterification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and stoichiometry, is critical for success.

Materials and Equipment

| Reagent / Material | CAS No. | Molecular Wt. ( g/mol ) | Molarity / Purity | Supplier Example | Notes |

| Benzoyl Chloride | 98-88-4 | 140.57 | ≥99% | Sigma-Aldrich | Lachrymator, corrosive. Handle in fume hood.[3] |

| 3-Chloro-1-propanol | 627-30-5 | 94.54 | ≥98% | Alfa Aesar | Irritant.[4] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5%, dried | Acros Organics | Corrosive, flammable. Distill from CaH₂ if needed. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Volatile. Use in a well-ventilated area. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution | J.T. Baker | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution | EMD Millipore | For work-up. |

| Brine (NaCl solution) | 7647-14-5 | 58.44 | Saturated aqueous solution | Lab Prepared | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | VWR | Drying agent. |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Addition funnel

-

Thermometer or thermocouple probe

-

Ice/water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel fitted with a nitrogen inlet. Place the flask in an ice/water bath.

-

Reagent Charging: To the flask, add 3-chloro-1-propanol (9.45 g, 0.10 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 80 mL). Stir the solution until it is homogeneous. Add triethylamine (12.14 g, 16.7 mL, 0.12 mol, 1.2 equiv).

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (14.76 g, 12.2 mL, 0.105 mol, 1.05 equiv) in 20 mL of anhydrous DCM and charge this solution to the addition funnel.

-

Reaction Execution: Add the benzoyl chloride solution dropwise to the stirred alcohol/amine mixture over 30-45 minutes. The key is to maintain the internal reaction temperature below 10°C. A white precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting alcohol.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

Work-up and Purification

-

Phase Separation: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the organic (DCM) layer.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

50 mL of cold 1 M HCl (to remove excess triethylamine).

-

50 mL of saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and residual HCl).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Self-Validation Insight: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic. This confirms the removal of acidic species.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification: While the crude product may be of sufficient purity for some applications, high-purity material can be obtained via vacuum distillation. 3-chloropropyl benzoate has a boiling point of approximately 140-142°C at 10 mmHg. Alternatively, purification can be achieved through silica gel column chromatography.

Caption: Experimental workflow for the synthesis of 3-chloropropyl benzoate.

Safety and Hazard Management

The handling of the reagents in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.[5]

| Reagent | Hazard Class | Key Risks | Handling Precautions |

| Benzoyl Chloride | Corrosive, Lachrymator | Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.[3][6] | Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills. |

| 3-Chloro-1-propanol | Flammable, Irritant | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[4] | Keep away from heat and ignition sources. Use in a well-ventilated area. Avoid contact with skin and eyes. |

| Triethylamine | Flammable, Corrosive | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled. | Handle in a fume hood away from ignition sources. Wear appropriate PPE. |

| Dichloromethane | Carcinogen (Suspected) | Volatile. May cause cancer. Causes skin and eye irritation. | Use only in a well-ventilated fume hood. Minimize inhalation and skin contact. |

Waste Disposal: All chemical waste, including aqueous washes and organic residues, must be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Product Characterization

Confirming the structure and purity of the synthesized 3-chloropropyl benzoate is essential. A combination of spectroscopic techniques is recommended.[7]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃, δ in ppm) are:

-

~8.0 ppm (doublet, 2H, aromatic protons ortho to carbonyl)

-

~7.5 ppm (multiplet, 3H, remaining aromatic protons)

-

~4.5 ppm (triplet, 2H, -O-CH₂ -)

-

~3.7 ppm (triplet, 2H, -CH₂ -Cl)

-

~2.2 ppm (quintet, 2H, -CH₂-CH₂ -CH₂-)

-

-

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton. Key expected shifts include the carbonyl carbon (~166 ppm), aromatic carbons (~128-133 ppm), and the three aliphatic carbons (~61, 41, 31 ppm).

-

Infrared (IR) Spectroscopy: Will show a strong characteristic C=O (ester) stretch at ~1720 cm⁻¹ and C-O stretches around 1270 and 1100 cm⁻¹.

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, confirming the presence of chlorine. The molecular weight is 198.65 g/mol .[8]

-

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product and detect any residual starting materials or byproducts.[9]

Conclusion and Further Applications

The esterification of benzoyl chloride with 3-chloro-1-propanol is a robust and reliable method for producing 3-chloropropyl benzoate. By carefully controlling the reaction temperature, employing a suitable base to drive the reaction, and performing a systematic work-up, high yields of pure product can be consistently achieved. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in synthetic chemistry, enabling the efficient production of this versatile chemical intermediate for applications in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. Retrieved from PrepChem.com. [Link]

- Google Patents. (2020). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.

-

Organic Syntheses. (n.d.). γ-CHLOROPROPYL ACETATE. Org. Syn. Coll. Vol. 2, p.123 (1943); Vol. 16, p.14 (1936). Retrieved from [Link]

- Google Patents. (2015). EP2952237A1 - Method for purification of benzoic acid.

- Google Patents. (1966). US3235588A - Purification of benzoic acid.

- Google Patents. (2012). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

-

Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]

- Google Patents. (2012). WO2012147107A2 - Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition.

- Google Patents. (2012). WO2012131710A2 - Example 1: Preparation of 3-Chloropropylbenzoate.

-

ResearchGate. (2019). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

Kavanagh, P. et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis. Retrieved from [Link]

-

Patsnap. (2021). Preparation method of 3-chloropropionyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]

-

Patsnap. (2022). The chemical synthesis method of 3-chloro-1-propanol. Retrieved from [Link]

- Google Patents. (1997). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.

-

Kanth, R. et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis. DOI: 10.1016/j.jpba.2008.10.010. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2012147107A2 - Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition - Google Patents [patents.google.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. carlroth.com [carlroth.com]

- 7. pure.atu.ie [pure.atu.ie]

- 8. guidechem.com [guidechem.com]

- 9. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer Esterification of 3-Chloro-1-Propanol

This guide provides a comprehensive technical overview of the Fischer esterification of 3-chloro-1-propanol to synthesize 3-chloropropyl acetate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the reaction's core principles, offers detailed experimental protocols, and discusses critical considerations for process optimization and product validation.

Executive Summary: Strategic Synthesis of a Halogenated Ester

The Fischer esterification stands as a cornerstone of organic synthesis, offering a direct and atom-economical pathway to esters from carboxylic acids and alcohols.[1][2] The synthesis of 3-chloropropyl acetate, a valuable bifunctional molecule, via this method presents unique considerations due to the presence of a chloro-substituent. This guide elucidates the mechanistic nuances, provides a robust and validated experimental protocol, and details the analytical techniques required for the comprehensive characterization of the final product. The strategic choices behind each experimental step are explained to empower the scientist with a deep, causal understanding of the process, ensuring reproducibility and high yield.

The Mechanistic Pathway: An Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification of 3-chloro-1-propanol with a carboxylic acid, such as acetic acid, is a classic example of a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction to proceed at a practical rate.[5]

The mechanism unfolds in several key, reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8]

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of 3-chloro-1-propanol, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.[5][6][9]

-

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).[5][9]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][8][9]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product, 3-chloropropyl acetate.[5][8][9]

The presence of the electron-withdrawing chlorine atom on the propyl chain can have a modest impact on the nucleophilicity of the alcohol, but it does not fundamentally alter the course of the Fischer esterification mechanism. However, it is a critical functional group that must be preserved during the reaction.

Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a robust procedure for the synthesis of γ-chloropropyl acetate, ensuring high yield and purity.[10] The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| 3-Chloro-1-propanol | 94.54 | 189 g (167 mL) | 2.0 | Limiting Reagent |

| Glacial Acetic Acid | 60.05 | 180 g (172 mL) | 3.0 | Used in excess to drive the equilibrium towards the product.[4][5][11] |

| Benzene | 78.11 | 300 mL | - | Forms an azeotrope with water to facilitate its removal.[5] |

| p-Toluenesulfonic acid monohydrate | 190.22 | 2 g | 0.01 | Acid catalyst.[5] |

Step-by-Step Methodology

-

Reaction Setup: A 1-liter round-bottom flask is equipped with a Vigreux column connected to a condenser and an automatic separator (Dean-Stark trap) designed to return the lighter liquid (benzene) to the flask.[10] This setup is crucial for the continuous removal of water, a product of the reaction, thereby shifting the equilibrium towards the formation of the ester according to Le Châtelier's principle.[4][5][6]

-

Charging the Flask: The flask is charged with 3-chloro-1-propanol (2 moles), glacial acetic acid (3 moles), benzene (300 mL), and p-toluenesulfonic acid monohydrate (2 g).[10]

-

Reflux and Water Removal: The mixture is heated to reflux. The temperature at the top of the column should be maintained at approximately 69°C, the boiling point of the benzene-water azeotrope. As the reaction progresses and water is removed, the temperature will gradually rise to about 80°C, the boiling point of the benzene-acetic acid azeotrope. The reaction is typically complete within 7-9 hours, indicated by the cessation of water collection in the separator.[10]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the solution successively with two 500-mL portions of 10% sodium carbonate solution to neutralize the acidic catalyst and remove excess acetic acid.

-

Follow with a 500-mL water wash and a final 100-mL wash with a saturated sodium chloride solution (brine) to facilitate phase separation.[10]

-

The aqueous washes should be back-extracted with a portion of benzene to recover any dissolved product.[10]

-

-

Isolation of the Product:

-

The combined organic layers are dried over anhydrous sodium sulfate.[11]

-

The benzene is removed by distillation.

-

The crude ester is then purified by fractional distillation at atmospheric pressure. The fraction boiling between 166–170°C is collected.[10] The expected yield of the colorless product is 93–95%.[10]

-

Figure 2: Experimental Workflow for Synthesis.

Product Characterization: A Multi-faceted Approach

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-chloropropyl acetate.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | [12][13] |

| Molecular Weight | 136.58 g/mol | [14] |

| Boiling Point | 166-170°C (at 760 mmHg) | [10] |

| 80-81°C (at 30 mmHg) | [13][14][15] | |

| Density | ~1.111 g/mL at 25°C | [14] |

| Refractive Index (n²⁰/D) | ~1.429 | [13][14][15] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the formation of the ester functional group. The spectrum of 3-chloropropyl acetate will exhibit characteristic absorption bands:

-

A strong C=O stretching vibration in the range of 1750-1735 cm⁻¹, indicative of a saturated aliphatic ester.[16][17][18]

-

Strong C-O stretching vibrations appearing as two or more bands in the 1300-1000 cm⁻¹ region.[16][17][18]

-

The disappearance of the broad O-H stretching band from the starting alcohol (around 3300 cm⁻¹) and the carboxylic acid.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and confirms the connectivity of the atoms in the molecule. The expected signals for 3-chloropropyl acetate are:

-

A singlet at approximately δ 2.0 ppm, integrating to 3H, corresponding to the acetyl methyl protons (CH₃-C=O).

-

A triplet at approximately δ 4.2 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

A triplet at approximately δ 3.6 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the chlorine atom (-CH₂-Cl).

-

A multiplet (quintet) at approximately δ 2.1 ppm, integrating to 2H, for the central methylene group (-CH₂-CH₂-CH₂-).[21]

Critical Considerations and Potential Side Reactions

-

Purity of Reagents: The use of glacial (anhydrous) acetic acid and dry 3-chloro-1-propanol is important to maximize the yield, as water is a product of the reaction.

-

Catalyst Choice: While sulfuric acid and p-toluenesulfonic acid are common, other solid acid catalysts can also be employed, which may offer advantages in terms of separation and reusability.[22][23][24]

-

Temperature Control: Careful control of the distillation temperature during purification is essential to obtain a high-purity product.

-

Intramolecular Cyclization: While the Fischer esterification is conducted under acidic conditions where the hydroxyl group is the primary nucleophile, it is important to be aware that under basic conditions, 3-chloropropyl acetate can undergo intramolecular cyclization to form trimethylene oxide.[14][15] Therefore, the final product should be stored under neutral or slightly acidic conditions.

Conclusion

The Fischer esterification of 3-chloro-1-propanol is a robust and efficient method for the synthesis of 3-chloropropyl acetate, a versatile chemical intermediate.[15][25] By understanding the underlying mechanism, carefully controlling the reaction conditions to favor product formation, and employing rigorous purification and characterization techniques, researchers can consistently achieve high yields of a high-purity product. This guide provides the necessary framework for the successful execution and validation of this important synthetic transformation.

References

-

German-Chemie. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Anonymous. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

-

Allen, C. F. H., & Spangler, F. W. (n.d.). γ-CHLOROPROPYL ACETATE. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

LookChem. (2025, May 20). 3-chloropropyl acetate. Retrieved from [Link]

-

Ahmad, I. (2022, August). Esterification of different acids with alcohols in the presence of catalyst, Smopex-101. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing carboxylic acid ester and esterification catalyst.

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Anonymous. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Halohydrin Formation | Anti-Addition, Mechanism & Epoxide Synthesis Explained. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. Retrieved from [Link]

-

Clark, J. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-3-oxopropyl acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. youtube.com [youtube.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Page loading... [guidechem.com]

- 14. 3-氯丙基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 3-Chloropropyl acetate | 628-09-1 [chemicalbook.com]

- 16. IR Spectrum: Esters [quimicaorganica.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. purdue.edu [purdue.edu]

- 20. scribd.com [scribd.com]

- 21. 3-Chloropropyl acetate(628-09-1) 1H NMR spectrum [chemicalbook.com]

- 22. Ester synthesis by esterification [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents [patents.google.com]

- 25. nbinno.com [nbinno.com]

Comprehensive Spectral Analysis and Characterization of 3-Chloropropyl Benzoate

Executive Summary

This technical guide provides a definitive spectral profile for 3-Chloropropyl Benzoate (CAS 942-95-0), a critical intermediate in the synthesis of pharmaceutical agents such as piperocaine and various local anesthetics. Unlike generic spectral databases, this document synthesizes experimental data with mechanistic interpretation, offering researchers a self-validating framework for compound verification.

The guide covers Nuclear Magnetic Resonance (

Chemical Identity & Synthetic Pathway[1][2][3]

Before analyzing spectra, it is vital to understand the structural origin of the molecule. 3-Chloropropyl benzoate is an ester formed by the nucleophilic attack of 3-chloropropanol on a benzoyl electrophile.

| Property | Data |

| IUPAC Name | 3-Chloropropyl benzoate |

| CAS Number | 942-95-0 |

| Molecular Formula | |

| Molecular Weight | 198.65 g/mol |

| Structure | Ph-CO-O-CH |

Synthesis & Workup Protocol

The spectral purity of this compound is often compromised by residual starting materials. The following workflow outlines the standard synthesis via benzoyl chloride, highlighting where impurities originate.

Figure 1: Synthetic workflow for 3-chloropropyl benzoate.[1][2][3][4] Note that failure at the NaHCO

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10][11]

NMR analysis provides the most definitive structural confirmation. The molecule contains two distinct domains: the aromatic benzoate ring and the aliphatic chloropropyl chain.

H NMR Spectroscopy (400 MHz, CDCl )

The aliphatic chain exhibits a classic

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic (Expert Insight) |

| 8.05 | Doublet (d) | 2H | Ar-H (Ortho) | Deshielded by the anisotropic effect of the carbonyl group. |

| 7.55 | Triplet (t) | 1H | Ar-H (Para) | Typical aromatic resonance; less deshielded than ortho protons. |

| 7.44 | Triplet (t) | 2H | Ar-H (Meta) | Shielded relative to ortho/para due to resonance effects. |

| 4.45 | Triplet (t) | 2H | -O-CH | Diagnostic Peak. Most deshielded aliphatic signal due to direct attachment to ester oxygen. |

| 3.65 | Triplet (t) | 2H | -CH | Deshielded by chlorine electronegativity, but less than the ester oxygen. |

| 2.22 | Quintet (p) | 2H | -CH | "Bridge" protons. Split by both adjacent methylenes ( |

Self-Validating Protocol:

-

Check 1: The integration ratio between the aromatic region (5H) and the aliphatic region (6H) must be exactly 5:6.

-

Check 2: If the quintet at 2.22 ppm appears as a broad multiplet, check for water contamination or poor shimming.

-

Check 3: A triplet at

3.75 ppm (instead of 3.65) suggests unreacted 3-chloropropanol.

C NMR Spectroscopy (100 MHz, CDCl )

| Chemical Shift ( | Assignment | Note |

| 166.3 | C=O (Carbonyl) | The most deshielded carbon; characteristic of benzoate esters. |

| 133.0 | Ar-C (Para) | |

| 130.1 | Ar-C (Ipso) | Quaternary carbon (low intensity). |

| 129.5 | Ar-C (Ortho) | High intensity due to 2 equivalent carbons. |

| 128.3 | Ar-C (Meta) | High intensity due to 2 equivalent carbons. |

| 62.1 | -O-C H | Deshielded by oxygen. |

| 41.3 | -C H | Deshielded by chlorine. |

| 31.8 | -CH | Central methylene. |

Infrared Spectroscopy (IR)[6][9][12]

IR is primarily used here for functional group validation and ensuring the absence of -OH starting material.

| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |

| 1720 - 1730 | C=O Stretch | Strong | Primary Diagnostic. Ester carbonyl. If broadened or shifted to 1690, suspect benzoic acid impurity. |

| 1270 - 1280 | C-O-C Stretch | Strong | Characteristic "Benzoate" stretch (asymmetric). |

| 3030 - 3060 | C-H Stretch (Ar) | Weak | Aromatic C-H bonds. |

| 2950 - 2970 | C-H Stretch (Alk) | Medium | Aliphatic propyl chain C-H bonds. |

| 710 | C-Cl Stretch | Medium | Alkyl halide signature. |

Absence Check: A broad peak at 3200-3500 cm

Mass Spectrometry (MS)[5][13]

The Electron Ionization (EI) mass spectrum of 3-chloropropyl benzoate is dominated by the stability of the benzoyl cation.

Fragmentation Pathway

The molecule cleaves primarily at the ester bond. The charge is retained on the benzoyl fragment due to resonance stabilization.

Figure 2: Primary fragmentation pathway. The isotopic abundance of Chlorine (

Key Ions (EI, 70 eV)

| m/z | Relative Abundance | Ion Identity | Significance |

| 105 | 100% (Base Peak) | Benzoyl Cation. Extremely stable.[1] Dominates the spectrum. | |

| 77 | ~50-60% | Phenyl cation formed by loss of CO from m/z 105. | |

| 198 | ~5-10% | Molecular ion. | |

| 200 | ~2-3% | Isotope peak. Crucial for confirming Chlorine presence. | |

| 51 | ~20% | Fragmentation of the phenyl ring (aromatic breakdown). |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoates and Alkyl Chlorides. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem Database. 3-Chloropropyl benzoate (CID 243666) - Compound Summary.[5] National Center for Biotechnology Information. [Link]

-

SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for Benzoate ester shifts). [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods.[6] University of Wisconsin-Madison.[6] (Reference for chemical shift additivity rules). [Link]

Sources

- 1. Benzoyl Chloride | High-Purity Reagent Supplier [benchchem.com]

- 2. Piperocaine HCl [benchchem.com]

- 3. 3-Chloropropyl benzoate | C10H11ClO2 | CID 243666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP3450426B1 - Method for synthesizing silodosin and intermediate thereof - Google Patents [patents.google.com]

- 5. 3-Chloropropyl benzoate | C10H11ClO2 | CID 243666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: Solubility Profile of 3-Chloropropyl Benzoate

[1][2]

Executive Summary

3-Chloropropyl benzoate (3-CPB) is a bifunctional intermediate critical in the synthesis of pharmaceutical agents, particularly indoline-based derivatives and silodosin analogs.[1][2] Its utility is defined by its dual reactivity: the benzoate ester serves as a robust protecting group or pharmacophore, while the alkyl chloride acts as an electrophilic handle for nucleophilic substitution.

Understanding the solubility landscape of 3-CPB is essential for optimizing reaction kinetics (homogeneity), workup efficiency (partition coefficients), and crystallization processes.[1][2] This guide provides a definitive technical analysis of 3-CPB’s solubility, grounded in thermodynamic principles and empirical synthesis data.[1]

Physicochemical Characterization

The solubility behavior of 3-CPB is governed by its amphiphilic structure: a lipophilic phenyl ring and alkyl chain balanced by the polar ester linkage and chloro-terminus.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Structure | Ph-COO-(CH₂)₃-Cl | Mixed polarity (Aromatic/Aliphatic/Polar).[1][2][3] |

| Molecular Weight | 198.65 g/mol | Moderate size; favorable kinetics.[2][3] |

| Physical State | Colorless to pale yellow liquid | Miscible with liquid organic solvents.[2][3] |

| Boiling Point | ~287.5°C (760 mmHg) | High boiling point; suitable for high-temp reflux.[1][2][3] |

| Density | 1.156 g/cm³ | Denser than water; sinks in biphasic extraction.[2][3] |

| LogP (Predicted) | 3.2 | Lipophilic; prefers organic phase over aqueous.[2][3] |

| Water Solubility | < 0.34 g/L (Insoluble) | Requires organic co-solvents for aqueous reactions.[2][3] |

Technical Insight: The LogP of 3.2 places 3-CPB firmly in the lipophilic region.[1] It will partition >99% into the organic layer in an Ethyl Acetate/Water system, making aqueous extraction highly efficient for removing polar impurities.

Solubility Landscape

Solvent Class Compatibility

The dissolution of 3-CPB follows the "like dissolves like" principle, driven by London Dispersion Forces (LDF) and Dipole-Dipole interactions.[1][2]

-

Chlorinated Solvents (Excellent): Dichloromethane (DCM) and Chloroform are the solvents of choice. The high density and polarity match of DCM allow for rapid dissolution at room temperature.

-

Esters & Ketones (Excellent): Ethyl Acetate (EtOAc) and Acetone provide high solubility. EtOAc is the standard solvent for reaction workup and extraction.

-

Aromatics (Good): Toluene and Benzene dissolve 3-CPB effectively due to

- -

Alcohols (Moderate to Good): Ethanol and Methanol dissolve 3-CPB, but solubility may decrease at very low temperatures.[1] These are often used for recrystallization of downstream derivatives.

-

Alkanes (Poor to Moderate): Hexane and Heptane may require heating to fully dissolve 3-CPB.[1] They are excellent candidates as antisolvents to precipitate products derived from 3-CPB.[1][2]

Hansen Solubility Parameters (Estimated)

To scientifically predict solubility in novel solvent blends, we estimate the Hansen Solubility Parameters (HSP) based on group contribution methods (Van Krevelen).

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~6.5 MPa

-

(Hydrogen Bonding): ~5.0 MPa

Interpretation: Solvents with a similar HSP profile (e.g., Chloroform

Operational Protocols

Protocol: Solvent Selection for Nucleophilic Substitution

Context: Reacting 3-CPB with an amine (e.g., Indoline) requires a solvent that dissolves both reactants but does not compete as a nucleophile.[1]

Figure 1: Decision tree for selecting the optimal reaction solvent based on temperature and reactant polarity.

Protocol: Biphasic Extraction (Workup)

Objective: Isolate 3-CPB from aqueous salts or polar byproducts.[1]

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (10 mL per gram of substrate).

-

Washing: Wash the organic layer with water (2x) followed by brine (1x).

-

Drying: Dry the organic phase over Anhydrous

. -

Concentration: Remove solvent via rotary evaporation at 40°C / 200 mbar.

Applications & Mechanistic Implications

The solubility profile of 3-CPB directly impacts its role in organic synthesis.[1][2]

Nucleophilic Substitution ( )

3-CPB is commonly used to attach a propyl-benzoate linker to amines.[1][2]

-

Solvent Effect: In polar aprotic solvents like DMF or Acetonitrile , the solubility of the nucleophile is enhanced, and the "naked" anion effect accelerates the displacement of the chloride leaving group.

-

Kinetics: While 3-CPB dissolves well in Toluene, reaction rates are often slower than in DMF due to poor solvation of the ionic intermediate/transition state.[1]

Synthesis Workflow Visualization

Figure 2: Workflow for the alkylation of indoline using 3-CPB, highlighting the role of solvent in solubilizing the transition state.

Safety & Handling (SDS Highlights)

When handling 3-CPB in solution, solvent choice dictates safety protocols.

-

Inhalation: 3-CPB solutions in DCM or Toluene pose inhalation risks.[1][2] Use a fume hood.

-

Skin Contact: The lipophilic nature allows it to penetrate skin barriers. Wear nitrile gloves (0.11 mm minimum thickness).

-

Flammability: While 3-CPB has a high flash point, solvents like EtOAc and Acetone are highly flammable.[1][2] Ground all glassware.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 243666, 3-Chloropropyl benzoate. Retrieved January 30, 2026 from [Link][2][3]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Google Patents (2012). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.[1] (Experimental data on solvent usage for 3-CPB alkylation). Retrieved from [2]

Sources

- 1. Page loading... [guidechem.com]

- 2. Propyl benzoate - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

Mechanism of 3-Chloropropyl benzoate formation

An In-depth Technical Guide to the Synthesis and Mechanistic Pathways of 3-Chloropropyl Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropyl benzoate is a valuable chemical intermediate frequently utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry as a precursor for active pharmaceutical ingredients.[1][2] A thorough understanding of its formation mechanisms is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide provides a comprehensive examination of the principal synthetic routes to 3-Chloropropyl benzoate, focusing on the underlying chemical principles, reaction kinetics, and practical laboratory protocols. We will dissect three primary mechanistic pathways: the acid-catalyzed Fischer-Speier esterification, the acylation of 3-chloro-1-propanol using benzoyl chloride, and the nucleophilic substitution of a benzoate salt.

The Fischer-Speier Esterification Route

The most classic and widely taught method for synthesizing esters is the Fischer-Speier esterification. This equilibrium-controlled reaction involves the direct condensation of a carboxylic acid with an alcohol under acidic catalysis.[3][4] For the formation of 3-Chloropropyl benzoate, this translates to the reaction between benzoic acid and 3-chloro-1-propanol.

Core Mechanism of Fischer-Speier Esterification

The mechanism of Fischer esterification is a multi-step, reversible process that can be effectively remembered by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[5]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[6] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-chloro-1-propanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular or solvent-mediated process that converts a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, and the protonated hydroxyl group is eliminated as a molecule of water.

-

Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, 3-Chloropropyl benzoate.[5]

Caption: Fischer-Speier esterification mechanism for 3-Chloropropyl benzoate formation.

Causality Behind Experimental Choices

-

Equilibrium Control: The primary disadvantage of Fischer esterification is its reversible nature.[4] To drive the reaction to completion, Le Châtelier's principle must be exploited. This is typically achieved by either using a large excess of one reactant (usually the less expensive one, 3-chloro-1-propanol) or by actively removing the water byproduct as it forms. The latter is often accomplished using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[4]

-

Catalyst Selection: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are standard catalysts.[4] The choice is dictated by the need for an acid strong enough to efficiently protonate the carboxylic acid. The amount of catalyst is crucial; too little results in a slow reaction, while too much can promote side reactions like dehydration of the alcohol.

-

Temperature and Reaction Time: The reaction is typically heated to reflux to increase the reaction rate.[4] Reaction times can vary from a few hours to over ten hours, depending on the scale and efficiency of water removal.[4]

Experimental Protocol: Fischer Esterification

This protocol is adapted from general procedures for Fischer esterification.[7]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water azeotropically). Add a magnetic stir bar.

-

Reagent Charging: To the flask, add benzoic acid (1.0 eq.), 3-chloro-1-propanol (2.0-3.0 eq.), and a suitable solvent such as toluene (if used).

-

Catalyst Addition: Carefully add the acid catalyst, typically concentrated sulfuric acid (0.05-0.1 eq.), to the stirred mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap or by using an analytical technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation.

| Parameter | Typical Value/Condition | Rationale |

| Reactant Ratio | 1:2 to 1:3 (Acid:Alcohol) | Drives equilibrium towards product formation. |

| Catalyst | Conc. H₂SO₄, p-TsOH | Strong acid required to protonate the carboxylic acid.[6] |

| Temperature | Reflux (e.g., 80-120 °C) | Increases reaction rate.[4] |

| Water Removal | Dean-Stark Apparatus | Shifts equilibrium to favor the ester product.[4] |

| Reaction Time | 2 - 10 hours | Dependent on scale, temperature, and efficiency of water removal. |

Synthesis via Benzoyl Chloride

A more rapid and generally irreversible alternative to Fischer esterification is the reaction of an alcohol with an acyl halide, in this case, benzoyl chloride. This method avoids the challenges of an equilibrium-controlled reaction.

Mechanism: Nucleophilic Acyl Substitution

This reaction proceeds via a straightforward nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The oxygen atom of 3-chloro-1-propanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: A mild base, such as triethylamine or pyridine, is typically added to the reaction. It deprotonates the resulting oxonium ion and neutralizes the hydrochloric acid (HCl) byproduct, preventing it from causing unwanted side reactions.

Caption: Nucleophilic acyl substitution mechanism for ester formation from benzoyl chloride.

Experimental Protocol: Acyl Chloride Method

This is a general protocol for the esterification of an alcohol with an acyl chloride.[8]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-1-propanol (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash it with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by vacuum distillation if necessary.

Synthesis via Alkylation of Benzoate

A third common pathway involves the alkylation of a benzoate salt with a suitable haloalkane. This is a classic Williamson ether synthesis analogue, applied to ester formation, and proceeds via an Sₙ2 mechanism.

Mechanism: Sₙ2 Reaction

-

Nucleophile Formation: Benzoic acid is first deprotonated by a base (e.g., triethylamine, sodium hydroxide) to form the benzoate anion. This anion is a potent nucleophile.

-

Nucleophilic Substitution: The benzoate anion attacks the electrophilic carbon atom of an alkylating agent, such as 1-bromo-3-chloropropane. The reaction proceeds via a backside attack, displacing the halide leaving group (bromide is a better leaving group than chloride) in a single concerted step.

Caption: Sₙ2 mechanism for the formation of 3-Chloropropyl benzoate.

Experimental Protocol: Alkylation Method

This protocol is based on a procedure described in the patent literature.[1]

-

Reagent Preparation: To a slurry of benzoic acid (1.2 eq.) in ethyl acetate, add triethylamine (2.0 eq.) at 10 °C. This forms the triethylammonium benzoate salt in situ.

-

Alkylating Agent Addition: Add 1-bromo-3-chloropropane (1.0 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at 40 °C for approximately 12 hours.

-

Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Washing: Wash the organic layer with aqueous sodium bicarbonate solution followed by water.

-

Isolation: Dry the organic layer and concentrate under reduced pressure to yield the crude 3-Chloropropyl benzoate. The patent notes the crude product can often be used in subsequent steps without further purification.[1]

Characterization and Analytical Methods

To ensure the successful synthesis and purity of 3-Chloropropyl benzoate, a combination of analytical techniques is essential.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals would include multiplets for the three methylene groups of the propyl chain and signals in the aromatic region for the benzoate moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

-

Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product and to detect any remaining starting materials or byproducts.[10]

| Technique | Expected Result for 3-Chloropropyl Benzoate |

| ¹H NMR | Aromatic protons (~7.4-8.1 ppm), Triplet for -OCH₂- (~4.4 ppm), Triplet for -CH₂Cl (~3.7 ppm), Multiplet for -CH₂- (~2.2 ppm) |

| ¹³C NMR | Carbonyl carbon (~166 ppm), Aromatic carbons (~128-133 ppm), -OCH₂- carbon (~63 ppm), -CH₂Cl carbon (~41 ppm), -CH₂- carbon (~32 ppm) |

| IR Spectroscopy | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), C-Cl stretch (~710 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 198/200 (due to ³⁵Cl/³⁷Cl isotopes) |

Conclusion

The synthesis of 3-Chloropropyl benzoate can be effectively achieved through several distinct mechanistic pathways. The choice of method is a critical decision for the process chemist, balancing factors of cost, reaction time, yield, and scale-up feasibility.

-

Fischer-Speier Esterification is a cost-effective, atom-economical choice for large-scale production, though it requires careful management of the reaction equilibrium.

-

The Acyl Chloride method offers high yields and rapid reaction times, making it ideal for smaller-scale or time-sensitive syntheses where the cost of benzoyl chloride is not prohibitive.

-

The Alkylation of Benzoate provides a reliable Sₙ2 pathway, particularly useful when specific alkylating agents are readily available.

A comprehensive understanding of these mechanisms, coupled with robust analytical characterization, empowers researchers to produce 3-Chloropropyl benzoate efficiently and with the high degree of purity required for its applications in drug development and fine chemical synthesis.

References

-

PrepChem.com. Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Patsnap. Method for preparing 3-chlorosulfonylbenzoyl chloride. Eureka. Available at: [Link]

- Google Patents. WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

-

Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

- Google Patents. WO2012147107A2 - Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition.

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Google APIs. (2012). WO2012131710A2.pdf. Available at: [Link]

-

PubMed Central (PMC). (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. Available at: [Link]

-

ACS Publications. Kinetics of the Esterification of Substituted Benzoic Acids. Available at: [Link]

-

YouTube. (2020). Benzoic Acid + 1-propanol = ESTER + water. Available at: [Link]

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available at: [Link]

-

ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. Available at: [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

-

VUI. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available at: [Link]

- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

Taylor & Francis Online. (2018). Kinetic modeling of benzoic acid esterification using functionalized silica gel. Available at: [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

-

Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Available at: [Link]

-

Atlantic Technological University (ATU). (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Available at: [Link]

-

University of Turin. Analytical Strategies For The Characterization of Botanicals. Available at: [Link]

-

PubMed Central (PMC). (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Available at: [Link]

-

ResearchGate. Characterization Techniques. Available at: [Link]

- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

Carbon Group. Characterization techniques. Available at: [Link]

Sources

- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. echemi.com [echemi.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pure.atu.ie [pure.atu.ie]

- 11. prepchem.com [prepchem.com]

- 12. Method for preparing 3-chlorosulfonylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Strategic Synthesis of 3-Chloropropyl Benzoate: Pathways, Precursors, and Critical Control Points

Executive Summary

3-Chloropropyl benzoate (CAS 942-95-0) serves as a critical linker and alkylating agent in the synthesis of complex pharmaceutical architectures, most notably the alpha-1 adrenoreceptor antagonist Silodosin and various indoline-based derivatives.[1] Its value lies in its bifunctionality: the benzoate moiety acts as a robust protecting group or a lipophilic anchor, while the terminal alkyl chloride remains available for subsequent nucleophilic substitution reactions.

This technical guide dissects the synthesis of 3-Chloropropyl benzoate, moving beyond basic recipe formulation to analyze the mechanistic intermediates, kinetic selectivity, and impurity profiles that define process reliability in a drug development context.[1]

Synthetic Pathways and Strategic Selection

The synthesis of 3-Chloropropyl benzoate is generally approached via two primary mechanistic routes: Nucleophilic Substitution (Alkylation) and Acyl Substitution (Esterification) .[1] The choice of pathway dictates the impurity profile and downstream processing requirements.

Route A: Nucleophilic Alkylation (The "Silodosin Intermediate" Route)

This method is favored in industrial pharmaceutical settings (e.g., WO2012131710A2) due to the avoidance of corrosive acyl chlorides and the high selectivity of the leaving groups.[1]

-

Base: Triethylamine (TEA) or Potassium Carbonate.

-

Solvent: Ethyl Acetate or DMF.

-

Mechanism: SN2 attack of the benzoate anion on the alkyl halide.

Route B: Acyl Substitution (The "Classical" Route)

Used for high-purity laboratory scale synthesis where stoichiometric precision is paramount.[1]

-

Reagents: Benzoyl Chloride + 3-Chloropropan-1-ol.[1]

-

Catalyst: DMAP / Pyridine.[3]

-

Mechanism: Nucleophilic Acyl Substitution via a tetrahedral intermediate.

Visualization of Synthetic Architecture

Figure 1: Comparative workflow of the two dominant synthetic pathways, highlighting the distinct mechanistic intermediates involved.[1]

Deep Dive: Key Intermediates and Mechanistic Control

The Benzoate Anion (Route A Intermediate)

In the alkylation route, the Benzoate Anion (PhCOO⁻) is the active nucleophile.[1] Its formation is the first critical control point.

-

Generation: Reaction of Benzoic acid with Triethylamine (TEA) in Ethyl Acetate at 10°C.[1][4]

-

Criticality: Incomplete deprotonation leads to residual benzoic acid, which complicates workup.

-